molecular formula C9H12O4S B2506303 3-Methoxyphenylsulfonylethanol CAS No. 688762-86-9

3-Methoxyphenylsulfonylethanol

Cat. No.: B2506303
CAS No.: 688762-86-9
M. Wt: 216.25
InChI Key: STTMSIMVNSLTSC-UHFFFAOYSA-N
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Description

3-Methoxyphenylsulfonylethanol is an organic compound with the molecular formula C9H12O4S and a molecular weight of 216.25 g/mol . It is a sulfone derivative, characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an ethanol moiety. This compound is primarily used in research settings and has various applications in organic synthesis and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxyphenylsulfonylethanol typically involves the sulfonylation of 3-methoxyphenol followed by the introduction of an ethanol group. One common method includes the reaction of 3-methoxyphenol with sulfonyl chloride in the presence of a base such as pyridine to form 3-methoxyphenylsulfonyl chloride. This intermediate is then reacted with ethanol under basic conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale sulfonylation reactions followed by purification steps such as recrystallization or distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methoxyphenylsulfonylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Methoxyphenylsulfonylethanol is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methoxyphenylsulfonylethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the compound. This can lead to the modulation of biological pathways and the inhibition or activation of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylsulfone
  • 3-Methoxyphenylethanol
  • Phenylsulfonylethanol

Uniqueness

3-Methoxyphenylsulfonylethanol is unique due to the presence of both a methoxy group and a sulfonyl group on the phenyl ring, which imparts specific chemical properties and reactivity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(3-methoxyphenyl)sulfonylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4S/c1-13-8-3-2-4-9(7-8)14(11,12)6-5-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STTMSIMVNSLTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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